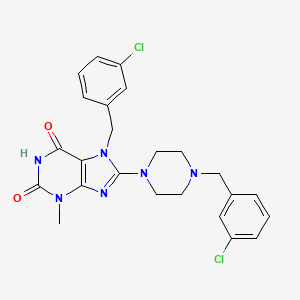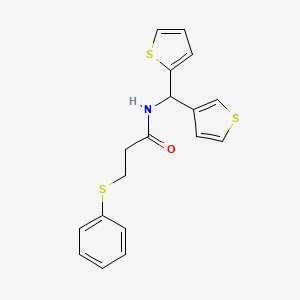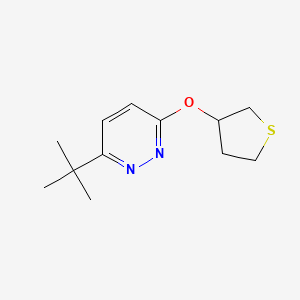
3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridazine family and has a unique molecular structure that makes it a promising candidate for research.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine involves the inhibition of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. It also acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects
Studies have shown that 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine can reduce inflammation and oxidative stress in various cell types, including macrophages, neurons, and endothelial cells. It has also been found to improve insulin sensitivity and glucose uptake in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, its limitations include its relatively high cost and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine. These include investigating its potential applications in the treatment of cancer, neurodegenerative disorders, and diabetes. Further studies are also needed to determine its safety and efficacy in humans and to optimize its synthesis and formulation for clinical use.
Conclusion
In conclusion, 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine is a promising compound with potent anti-inflammatory and antioxidant properties. Its unique molecular structure and potential applications in various scientific fields make it a promising candidate for further research. However, more studies are needed to determine its safety and efficacy in humans and to optimize its synthesis and formulation for clinical use.
Synthesis Methods
The synthesis of 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine involves several steps, including the reaction of tert-butyl hydrazine with 3-bromo-6-chloropyridazine, followed by the reaction of the resulting compound with thiolane-3-carboxylic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
3-tert-butyl-6-(thiolan-3-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-12(2,3)10-4-5-11(14-13-10)15-9-6-7-16-8-9/h4-5,9H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROODKZXNBSORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[(4-Bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2704661.png)
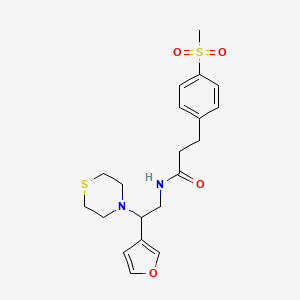
![2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine](/img/structure/B2704664.png)
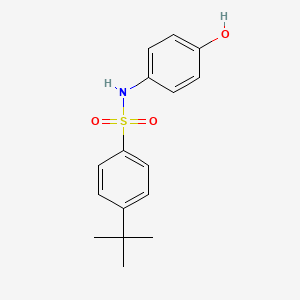

![2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2704673.png)
![ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2704674.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)
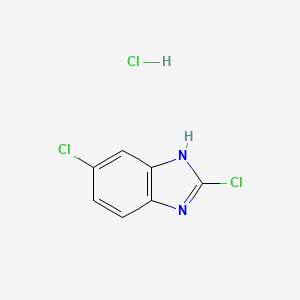
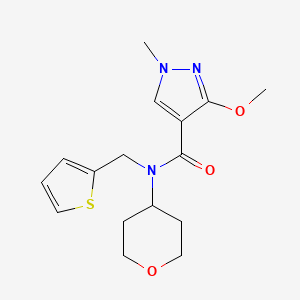
![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)
